molecular formula C12H27S+ B14669670 Sulfonium, tributyl- CAS No. 39895-78-8

Sulfonium, tributyl-

Cat. No.: B14669670
CAS No.: 39895-78-8
M. Wt: 203.41 g/mol
InChI Key: XDQXIEKWEFUDFK-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Sulfonium (B1226848) Chemistry

The study of sulfonium salts dates back over a century, with their initial exploration beginning in the early 20th century. chim.it These compounds, characterized by a positively charged sulfur atom bonded to three organic substituents, were initially synthesized through the reaction of thioethers with alkyl halides. wikipedia.orgbritannica.com For many years, their synthetic potential was not fully realized. chim.it

A significant turning point in sulfonium chemistry came in the 1960s with the independent work of Johnson, Corey, and Chaykovsky, who developed the reaction of sulfur ylides (derived from sulfonium salts) with carbonyls and imines to synthesize three-membered rings. ccspublishing.org.cn This discovery opened the door to a wide range of synthetic applications and spurred further investigation into the reactivity of these compounds. ccspublishing.org.cn The development of more direct and efficient synthetic methods for sulfonium salts has made a wide variety of these reagents readily available, contributing to a dramatic increase in their use in recent years. nih.gov Their inherent thermal stability also facilitates their handling, purification, and structural modification, even on a large scale. nih.gov

Significance of Tributylsulfonium in Contemporary Chemical Sciences

Tributylsulfonium salts, a specific class of sulfonium compounds, have garnered considerable attention in contemporary chemical sciences due to their unique properties and diverse applications. chemimpex.comcymitquimica.com One of their most prominent roles is as a phase-transfer catalyst (PTC). chemimpex.comcymitquimica.comwikipedia.org In this capacity, tributylsulfonium facilitates the transfer of reactants between immiscible phases (typically aqueous and organic), thereby accelerating reaction rates and improving yields. wikipedia.orgptfarm.pl This is particularly valuable in the synthesis of pharmaceuticals and agrochemicals. chemimpex.com

The high solubility of tributylsulfonium salts in organic solvents further enhances their utility in reactions involving organic substrates. chemimpex.com They are also employed in the synthesis of ionic liquids, which are salts that are liquid at or near room temperature and have a wide range of applications, including as electrolytes in batteries and as environmentally friendly solvents. chemimpex.comtcichemicals.comwikipedia.org Furthermore, tributylsulfonium compounds serve as precursors in the preparation of other sulfonium salts, which are utilized in the production of advanced materials and pharmaceuticals. chemimpex.com

Scope and Research Focus of Tributylsulfonium Compounds

Current research on tributylsulfonium compounds is multifaceted, exploring their potential in a variety of advanced applications. A significant area of focus is their use in organic synthesis, where they act as powerful reagents for creating new carbon-carbon and carbon-heteroatom bonds. nih.gov The advent of photoredox catalysis has sparked a surge of interest in the radical chemistry of sulfonium salts, including tributylsulfonium derivatives. soton.ac.uksoton.ac.uk Under photochemical conditions, these salts can generate radicals, which are highly reactive species that can participate in a variety of bond-forming reactions. soton.ac.ukcapes.gov.br

Researchers are also investigating the use of tributylsulfonium salts in materials science for the development of conducting polymers, which are crucial for applications in electronics and sensors. chemimpex.com In the field of electrochemistry, their unique properties make them suitable for use in electrochemical cells, where they can enhance ionic conductivity and improve the performance of batteries and fuel cells. chemimpex.com The development of new synthetic methods for preparing sulfonium salts with diverse structural features remains an active area of research, as this will expand their utility in various chemical transformations. nih.gov

Interactive Data Table: Properties of Tributylsulfonium Iodide

PropertyValueSource
CAS Number 18146-62-8 chemimpex.comchemicalbook.in
Molecular Formula C12H27IS chemimpex.comchemicalbook.in
Molecular Weight 330.31 g/mol chemimpex.comchemicalbook.in
Appearance White to orange crystalline powder chemimpex.comchemicalbook.in
Melting Point 93 - 95 °C chemimpex.comchemicalbook.in
Solubility Soluble in polar organic solvents cymitquimica.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

39895-78-8

Molecular Formula

C12H27S+

Molecular Weight

203.41 g/mol

IUPAC Name

tributylsulfanium

InChI

InChI=1S/C12H27S/c1-4-7-10-13(11-8-5-2)12-9-6-3/h4-12H2,1-3H3/q+1

InChI Key

XDQXIEKWEFUDFK-UHFFFAOYSA-N

Canonical SMILES

CCCC[S+](CCCC)CCCC

Origin of Product

United States

Advanced Synthetic Methodologies for Tributylsulfonium Compounds

Modern Approaches to Tributylsulfonium Salt Synthesis

The creation of tributylsulfonium salts, which are molecules with a central sulfur atom bonded to three butyl groups and carrying a positive charge, is a key process in organic chemistry. Scientists have developed several advanced methods to synthesize these compounds, each with its own advantages. These methods include nucleophilic alkylation, photochemical routes, and electrochemical synthesis.

Nucleophilic Alkylation Strategies for Sulfonium (B1226848) Formation

Nucleophilic alkylation is a foundational and widely used method for constructing S-alkyl sulfonium salts. nih.gov This strategy involves the reaction of a sulfur-containing nucleophile, such as a thioether (sulfide), with an alkylating agent. The lone pair of electrons on the sulfur atom attacks the electrophilic carbon of the alkylating agent, forming a new carbon-sulfur bond and resulting in the positively charged sulfonium cation. libretexts.org

A common approach involves the direct alkylation of dibutyl sulfide (B99878) with a butyl halide (e.g., butyl bromide or butyl iodide). The sulfide's sulfur atom acts as the nucleophile, attacking the electrophilic carbon of the butyl halide and displacing the halide anion to form the tributylsulfonium salt. This reaction is a classic example of an SN2 (bimolecular nucleophilic substitution) reaction. nih.govnumberanalytics.com

The efficiency of this reaction can be influenced by several factors, including the nature of the leaving group on the alkylating agent (with iodide generally being a better leaving group than bromide or chloride), the solvent used, and the reaction temperature.

In some variations, sulfoxides can be used as starting materials. These are first activated, for instance with an acid anhydride (B1165640) like trifluoromethanesulfonic anhydride (Tf₂O), to generate a highly reactive intermediate. This intermediate can then react with a nucleophile to form the sulfonium salt. nih.gov

Photochemical Routes to Tributylsulfonium Architectures

Photochemical synthesis utilizes light to initiate and drive chemical reactions, often providing unique reaction pathways that are not accessible through traditional thermal methods. numberanalytics.com These reactions are typically conducted under mild conditions and can offer high selectivity. numberanalytics.comchim.it

In the context of sulfonium salt synthesis, photochemical methods can be employed to generate radical intermediates or to facilitate electron transfer processes that lead to the desired product. For instance, the irradiation of a mixture containing a suitable sulfur-containing precursor and an alkylating agent can lead to the formation of a tributylsulfonium salt. This process is often enabled by the formation of an electron donor-acceptor (EDA) complex between the reactants, which can absorb light and initiate a single-electron transfer (SET) to generate the reactive intermediates. nih.gov

One potential photochemical route involves the photolysis of a diaryliodonium salt in the presence of dibutyl sulfide. The light induces the cleavage of the iodonium (B1229267) salt, generating a reactive aryl radical and an aryliodonium cation radical, which can then interact with the sulfide to ultimately form the tributylsulfonium salt after a series of steps. While not a direct route to tributylsulfonium itself, this illustrates the principle of using light to generate reactive species for sulfonium salt formation.

The development of photochemical methods for sulfonium salt synthesis is an active area of research, driven by the desire for more sustainable and environmentally friendly chemical processes. ccnu.edu.cn

Electrochemical Synthesis of Tributylsulfonium Derivatives

Electrochemical synthesis offers a green and sustainable alternative for generating a variety of chemical compounds, using electrons as a "traceless" redox agent instead of stoichiometric chemical oxidants or reductants. rsc.org This method provides precise control over reaction conditions and can often be performed at room temperature. chim.it

For the synthesis of sulfonium salts, an electrochemical approach can be envisioned where a sulfide is oxidized at an anode to form a radical cation. This reactive intermediate can then react with an alkylating agent or another sulfide molecule to form the sulfonium salt.

A general example of electrochemical synthesis of sulfur-containing heterocycles involves the anodic oxidation of a species to create a reactive intermediate that then undergoes cyclization. For instance, the electrochemical oxidation of bis(biaryl) disulfides can lead to the formation of dibenzothiophenes through an intramolecular C-S bond formation. chemistryviews.org While this specific example does not produce tributylsulfonium, it demonstrates the principle of using electrochemistry to activate sulfur compounds for bond formation.

A hypothetical electrochemical synthesis of tributylsulfonium could involve the oxidation of dibutyl sulfide at an anode to generate a dibutylsulfide radical cation. This radical cation could then react with a butyl radical, also generated electrochemically, or with a neutral dibutyl sulfide molecule followed by further reaction steps to yield the tributylsulfonium cation. The specific conditions, such as the choice of electrode material, solvent, and supporting electrolyte, would be crucial for the success of such a reaction. chim.it

Functionalization and Derivatization of Tributylsulfonium Backbones

Once the basic tributylsulfonium structure is formed, it can be further modified to create a wide range of derivatives with specific properties. This functionalization can involve adding substituents to the butyl chains or exchanging the counterion associated with the sulfonium cation.

Synthesis of Substituted Tributylsulfonium Derivatives

The synthesis of substituted tributylsulfonium derivatives allows for the introduction of various functional groups into the molecule, which can tailor its physical, chemical, and biological properties. This can be achieved by starting with functionalized precursors or by modifying the tributylsulfonium salt after its formation.

One approach is to use a functionalized butyl halide or a functionalized sulfide in the initial nucleophilic alkylation reaction. For example, reacting dibutyl sulfide with a butyl halide containing a hydroxyl, amino, or carboxyl group would result in a tributylsulfonium salt bearing that functional group on one of its alkyl chains.

Alternatively, C-H functionalization reactions can be employed to directly introduce new groups onto the alkyl backbone of a pre-formed tributylsulfonium salt. mpg.de These reactions are powerful tools in modern organic synthesis, allowing for the direct conversion of C-H bonds into C-C, C-N, C-O, or other bonds. mpg.de While challenging, the development of such methods for aliphatic chains is an area of ongoing research.

The following table provides examples of how different functional groups could be introduced into a tributylsulfonium backbone:

Starting Material 1Starting Material 2Resulting Functional Group
Dibutyl sulfide4-BromobutanolHydroxyl (-OH)
Dibutyl sulfide4-BromobutylamineAmino (-NH₂)
Dibutyl sulfide4-Bromobutanoic acidCarboxylic acid (-COOH)
Butyl 3-(butylthio)propanoateButyl bromideEster (-COOBu)

Ligand Modification and Counterion Exchange Strategies

Counterion exchange, also known as metathesis, is typically achieved by dissolving the tributylsulfonium salt in a suitable solvent and adding a salt containing the desired new counterion. If the new tributylsulfonium salt is insoluble in the reaction solvent, it will precipitate out, driving the reaction to completion. Alternatively, ion-exchange chromatography can be used for a more controlled exchange. cnr.it

For example, a tributylsulfonium bromide salt could be converted to a tributylsulfonium tetrafluoroborate (B81430) salt by reacting it with sodium tetrafluoroborate in a solvent where tributylsulfonium tetrafluoroborate is less soluble than sodium bromide.

Commonly used counterions and their potential effects are listed in the table below:

Original CounterionExchange ReagentNew CounterionPotential Effect
Bromide (Br⁻)Sodium tetrafluoroborate (NaBF₄)Tetrafluoroborate (BF₄⁻)Increased thermal stability, lower nucleophilicity
Iodide (I⁻)Silver nitrate (B79036) (AgNO₃)Nitrate (NO₃⁻)Altered solubility, potential for further reaction
Chloride (Cl⁻)Lithium hexafluorophosphate (B91526) (LiPF₆)Hexafluorophosphate (PF₆⁻)Enhanced stability, often used in electrochemical applications
Bromide (Br⁻)Sodium acetate (B1210297) (CH₃COONa)Acetate (CH₃COO⁻)Increased solubility in polar protic solvents, potential for use in biological systems

Ligand modification, in a broader sense, can also refer to the exchange of one of the butyl groups on the sulfur atom. This is a more complex process known as transalkylation, which can occur at elevated temperatures. acs.org In this equilibrium process, a thioether can displace one of the alkyl groups of a sulfonium salt, leading to a new sulfonium salt and a new thioether. acs.org This type of exchange is particularly relevant in the context of dynamic materials like vitrimers, where the reversible nature of the bond exchange allows the material to be reshaped and repaired. acs.org

Mechanistic Investigations of Tributylsulfonium Reactivity

Fundamental Reaction Mechanisms Involving Tributylsulfonium Species

In nucleophilic substitution reactions, a leaving group is a molecular fragment that detaches from the substrate with a pair of electrons. wikipedia.org The effectiveness of a leaving group is inversely related to its basicity; weak bases are generally good leaving groups because they can stabilize the negative charge they acquire upon departure. masterorganicchemistry.com The tributylsulfonium cation, when part of a larger molecule, can act as a leaving group in the form of dibutyl sulfide (B99878), a neutral and stable molecule. This characteristic makes the tributylsulfonium moiety a useful functional group in organic synthesis for facilitating substitution reactions. wikipedia.orgmasterorganicchemistry.com

The ability of a species to function as a leaving group is critical in determining the viability and mechanism of a substitution reaction. wikipedia.org Good leaving groups, such as halides (I⁻, Br⁻, Cl⁻) and sulfonates (e.g., tosylate, TsO⁻), are the conjugate bases of strong acids. masterorganicchemistry.com While not as common as halides or sulfonates, sulfonium (B1226848) salts can be effective leaving groups. The departure of a neutral dialkyl sulfide, such as dibutyl sulfide from a tributylsulfonium-substituted substrate, is a key step in these reactions.

Poor leaving groups, which are typically strong bases, can sometimes be converted into better leaving groups through protonation or reaction with a Lewis acid. masterorganicchemistry.comyoutube.com This principle is relevant as it highlights the strategies that can be employed to activate otherwise unreactive sites for substitution.

Nucleophilic substitution reactions primarily proceed through two distinct mechanisms: S\N1 (substitution, nucleophilic, unimolecular) and S\N2 (substitution, nucleophilic, bimolecular). organic-chemistry.orgebsco.com The pathway taken depends on several factors, including the structure of the electrophile, the nature of the nucleophile, the leaving group, and the solvent. libretexts.org

The S\N2 mechanism is a single-step process where the nucleophile attacks the substrate at the same time as the leaving group departs. organic-chemistry.orgebsco.com This concerted mechanism leads to an inversion of stereochemistry at the reaction center. ebsco.com S\N2 reactions are favored for primary and, to a lesser extent, secondary substrates due to the need for the nucleophile to access the electrophilic carbon. libretexts.orgyoutube.com The rate of an S\N2 reaction is dependent on the concentration of both the substrate and the nucleophile. youtube.com

The S\N1 mechanism is a two-step process that begins with the departure of the leaving group to form a carbocation intermediate. organic-chemistry.orgyoutube.com This initial step is the rate-determining step. The carbocation is then attacked by the nucleophile in a second, faster step. organic-chemistry.org Because the carbocation is planar, the nucleophile can attack from either side, often leading to a racemic or near-racemic mixture of products. organic-chemistry.org S\N1 reactions are favored for tertiary substrates, which can form relatively stable carbocations. libretexts.orgyoutube.com Polar protic solvents also favor the S\N1 pathway by stabilizing the carbocation intermediate. libretexts.org

For substrates containing a tributylsulfonium group, the reaction can proceed via either mechanism depending on the substrate's structure.

A primary alkyl substrate with a tributylsulfonium leaving group would likely undergo an S\N2 reaction with a strong nucleophile.

A tertiary alkyl substrate with a tributylsulfonium leaving group would be expected to react via an S\N1 mechanism, especially in a polar protic solvent.

Secondary substrates are more complex and can react through either S\N1 or S\N2 pathways, or a borderline mechanism, depending on the specific reaction conditions. saskoer.canih.gov

Table 1: Factors Influencing S\N1 vs. S\N2 Pathways for Tributylsulfonium Substrates

FactorFavors S\N1 MechanismFavors S\N2 Mechanism
Substrate StructureTertiary > SecondaryMethyl > Primary > Secondary
NucleophileWeak (e.g., H₂O, ROH)Strong (e.g., I⁻, RS⁻, N₃⁻)
Leaving GroupGood leaving group required for both. Tributylsulfonium (departing as dibutyl sulfide) is a competent leaving group.
SolventPolar Protic (e.g., water, alcohols)Polar Aprotic (e.g., acetone, DMF)

Electron transfer is a fundamental step in many chemical reactions, including some involving sulfonium salts. nih.gov In the context of tributylsulfonium, electron transfer processes can initiate transformations. For instance, photoredox catalysis can involve the transfer of an electron to or from a photoexcited catalyst to a substrate. chaseliquidfuels.org

While direct, detailed studies on electron transfer specifically involving the tributylsulfonium cation are not extensively covered in the provided results, the general principles of electron transfer in organic reactions can be applied. Sulfonium salts can act as electron acceptors. Upon accepting an electron, the sulfur-carbon bonds can become labile, leading to fragmentation. This process can generate radicals, which then participate in subsequent reactions.

For example, in some photochemically induced reactions, a photosensitizer absorbs light and transfers an electron to the sulfonium salt. This reduction would lead to the cleavage of a carbon-sulfur bond, producing an alkyl radical and dibutyl sulfide. These types of processes are significant in photopolymerization and other light-induced organic transformations. The efficiency of such electron transfer processes depends on the redox potentials of the donor and the acceptor, as well as the stability of the resulting intermediates. acs.orgacs.org

Mechanistic Pathways in Nucleophilic Substitution (SN1/SN2) with Tributylsulfonium Substrates

Detailed Kinetic and Thermodynamic Analyses of Tributylsulfonium Reactions

Kinetics is the study of reaction rates, while thermodynamics deals with the energy changes and spontaneity of a reaction. numberanalytics.comfiveable.me Together, they provide a comprehensive understanding of a chemical process. stanford.edugithub.io

Kinetics describes the path the reaction takes and how fast it proceeds. stanford.edulibretexts.org The rate is determined by the activation energy (Ea), which is the energy barrier that must be overcome for the reaction to occur. stanford.edu

For S\N1 and S\N2 reactions involving tributylsulfonium, the kinetic expressions are different:

S\N1: Rate = k[Substrate]. The rate is independent of the nucleophile's concentration because the rate-determining step is the unimolecular dissociation of the substrate. youtube.com

S\N2: Rate = k[Substrate][Nucleophile]. The rate depends on the concentration of both reactants because they are both involved in the single, concerted rate-determining step. youtube.com

Experimental kinetic studies, such as monitoring the change in concentration of reactants or products over time, are essential to distinguish between these mechanisms. github.io For example, if doubling the concentration of the nucleophile doubles the reaction rate while keeping the substrate concentration constant, it is strong evidence for an S\N2 mechanism.

Table 2: Kinetic and Thermodynamic Distinctions

AspectThermodynamicsKinetics
FocusInitial and final states, equilibrium position, spontaneity (ΔG)Reaction pathway, rate of reaction, activation energy (Ea)
Governing FactorsEnthalpy (ΔH) and Entropy (ΔS) changesConcentration, Temperature, Catalysts, Steric hindrance
Application to Tributylsulfonium ReactionsPredicts whether the substitution is favorable based on the stability of products vs. reactants.Determines the reaction mechanism (S\N1 vs. S\N2) and the factors affecting the reaction speed.

Intermediates and Transition State Characterization in Tributylsulfonium-Mediated Reactions

A reaction intermediate is a relatively stable species that is formed in one step of a multi-step reaction and consumed in a subsequent step. solubilityofthings.comyoutube.com Intermediates correspond to local energy minima on a reaction coordinate diagram. youtube.com In the context of an S\N1 reaction involving a tributylsulfonium substrate, the key intermediate is a carbocation, formed after the departure of dibutyl sulfide. youtube.com The stability of this carbocation is a crucial factor in the feasibility of the S\N1 pathway.

A transition state , on the other hand, is a high-energy, transient configuration of atoms that exists for an extremely short time as reactants are converted into products or intermediates. solubilityofthings.comorganicchemistrytutor.com It represents the peak of an energy barrier on a reaction coordinate diagram and cannot be isolated. youtube.comreddit.com

In an S\N2 reaction , there is a single transition state where the bond to the nucleophile is partially formed and the bond to the leaving group (the tributylsulfonium group) is partially broken. organicchemistrytutor.com

In an S\N1 reaction , there are at least two transition states. organicchemistrytutor.com The first corresponds to the energy maximum for the cleavage of the C-S bond to form the carbocation intermediate. The second corresponds to the energy maximum for the attack of the nucleophile on the carbocation.

The characterization of these transient species often relies on computational chemistry methods (quantum-chemical calculations) and indirect experimental evidence from kinetic studies. nih.gov For instance, the observation of rearranged products can provide strong evidence for the existence of a carbocation intermediate in an S\N1 reaction. youtube.com

Table 3: Intermediates vs. Transition States in Tributylsulfonium Reactions

CharacteristicIntermediate (e.g., Carbocation in S\N1)Transition State
DefinitionA species formed and consumed during the reaction; a local energy minimum. solubilityofthings.comyoutube.comA fleeting molecular configuration at the peak of an energy barrier. youtube.comorganicchemistrytutor.com
LifetimeRelatively long-lived, potentially detectable or isolable. organicchemistrytutor.comExtremely short-lived (femtoseconds). reddit.com
On Reaction DiagramA "valley" between two transition states. organicchemistrytutor.comAn energy "peak". organicchemistrytutor.com
BondingFully formed, though often reactive, bonds.Partially formed and partially broken bonds. reddit.com

Catalytic Applications of Tributylsulfonium Systems

Tributylsulfonium as a Phase Transfer Catalyst (PTC) in Organic Synthesis

Tributylsulfonium salts are effective phase-transfer catalysts (PTCs) that facilitate reactions between reactants located in separate, immiscible phases, such as a water-organic solvent system. wisdomlib.orgwikipedia.orgfzgxjckxxb.com This catalytic capability is crucial in various industrial applications, including the synthesis of fine chemicals, polymers, and pesticides. wisdomlib.orgwikipedia.org The use of PTCs like tributylsulfonium promotes greener chemistry by often allowing the use of water as a solvent, thereby reducing the need for hazardous organic solvents. wisdomlib.orgwikipedia.org

Mechanistic Insights into Tributylsulfonium-Mediated Phase Transfer

The fundamental principle of phase-transfer catalysis involves a catalyst, such as a tributylsulfonium salt, transporting a reactant from one phase to another where the reaction occurs. fzgxjckxxb.comresearchgate.net In a typical scenario involving an aqueous and an organic phase, an ionic reactant, often an inorganic salt, is soluble in the aqueous phase but insoluble in the organic phase where the organic substrate resides. wikipedia.org

The mechanism of tributylsulfonium-mediated phase transfer can be understood through the following steps:

Anion Exchange: In the aqueous phase, the tributylsulfonium cation ([ (n-C₄H₉)₃S]⁺) exchanges its original anion for the reactant anion (e.g., cyanide, CN⁻) from the inorganic salt.

Migration across the Interface: The resulting tributylsulfonium-reactant ion pair (e.g., [(n-C₄H₉)₃S]⁺CN⁻) is lipophilic (fat-soluble) due to the long butyl chains. This lipophilicity allows it to migrate from the aqueous phase across the phase boundary into the organic phase. wisdomlib.org

Reaction in the Organic Phase: Once in the organic phase, the reactant anion is highly reactive as it is poorly solvated. It then reacts with the organic substrate.

Catalyst Regeneration: After the reaction, the tributylsulfonium cation pairs with the leaving group anion and migrates back to the aqueous phase to repeat the cycle.

This continuous cycling allows a small, catalytic amount of the tributylsulfonium salt to facilitate the reaction between a large number of reactant molecules. fzgxjckxxb.com

Applications in Nucleophilic Substitution Reactions under PTC Conditions

Nucleophilic substitution reactions are a cornerstone of organic synthesis, involving the replacement of a leaving group by a nucleophile. numberanalytics.comsolubilityofthings.com Tributylsulfonium salts, as phase-transfer catalysts, are particularly effective in facilitating these reactions, especially the Sₙ2 type, between a nucleophile in an aqueous phase and an organic substrate in an organic phase. numberanalytics.comresearchgate.netnumberanalytics.com

Common nucleophiles employed in PTC-mediated nucleophilic substitution reactions include:

Hydroxide (OH⁻)

Cyanide (CN⁻)

Halides (Cl⁻, Br⁻, I⁻)

Alkoxides (RO⁻) numberanalytics.com

A key advantage of using PTCs like tributylsulfonium is the ability to use inexpensive inorganic bases, such as sodium hydroxide, to generate nucleophilic anions in situ. ptfarm.plptcorganics.com The catalyst then efficiently transfers these anions to the organic phase for reaction. This method is widely used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. fzgxjckxxb.comptfarm.pl For instance, the synthesis of the antidepressant fluoxetine (B1211875) involves an Sₙ2 reaction between a phenol (B47542) and a chloroalkylamine, a transformation that can be facilitated by PTC. numberanalytics.com

Tributylsulfonium Catalysis in Alkylation Reactions

Alkylation reactions, a specific type of nucleophilic substitution, involve the transfer of an alkyl group from one molecule to another. dicp.ac.cn Tributylsulfonium salts can effectively catalyze these reactions under phase-transfer conditions. For example, the O-alkylation of salicylamide (B354443) to produce ethenzamide can be carried out efficiently using PTC. researchgate.net Similarly, the alkylation of phosphothioates to produce pesticides is another industrial application of PTC. wisdomlib.orgwikipedia.org

The use of tributylsulfonium as a PTC in alkylation reactions offers several advantages:

Mild Reaction Conditions: Reactions can often be carried out at lower temperatures and pressures. fzgxjckxxb.com

Use of Inexpensive Bases: Strong, hazardous, and expensive bases like sodium hydride can often be replaced with aqueous sodium hydroxide. ptfarm.plptcorganics.com

Solvent Flexibility: PTC allows for a wider choice of organic solvents and can sometimes even be performed under solvent-free conditions. researchgate.netptcorganics.com

The table below provides examples of alkylation reactions where tributylsulfonium or similar PTCs are utilized.

SubstrateAlkylating AgentProductCatalyst SystemRef.
SalicylamideDiethyl sulfateEthenzamidePTC/NaOH researchgate.net
PhosphothioatesAlkyl halidesPesticidesPTC wisdomlib.orgwikipedia.org
IndolesStyrenesAlkylated indolesCobalt(II)/chiral ligand dicp.ac.cn

Stereoselective and Enantioselective Catalysis with Chiral Tributylsulfonium Analogues

While tributylsulfonium itself is achiral, the principles of phase-transfer catalysis can be extended to asymmetric synthesis by using chiral analogues of the catalyst. rcsi.comethz.ch Enantioselective catalysis aims to produce one enantiomer of a chiral product in excess over the other. masterorganicchemistry.comnumberanalytics.comwikipedia.org This is achieved by using a chiral catalyst that creates a chiral environment during the reaction, influencing the stereochemical outcome.

In the context of PTC, chiral sulfonium (B1226848) salts, analogous to tributylsulfonium, can be synthesized and employed as catalysts. These chiral catalysts form a diastereomeric ion pair with the prochiral nucleophile in the organic phase. The different energies of these diastereomeric transition states lead to the preferential formation of one enantiomer of the product.

While the development of chiral sulfonium salts for enantioselective PTC is an area of ongoing research, the concept has been successfully demonstrated with other types of chiral onium salts, such as those derived from Cinchona alkaloids. rcsi.com These catalysts have been used in various enantioselective reactions, including alkylations, Michael additions, and aldol (B89426) reactions. The insights gained from these systems can guide the design of effective chiral tributylsulfonium analogues for stereoselective transformations.

Tributylsulfonium in Novel Catalytic Systems

The utility of tributylsulfonium extends beyond its role as a simple phase-transfer catalyst. It can be incorporated into more complex and novel catalytic systems to achieve enhanced reactivity and selectivity.

Co-catalysis and Dual Catalysis with Tributylsulfonium

In some catalytic processes, the combination of two or more catalysts, known as co-catalysis or dual catalysis, can lead to synergistic effects and enable transformations that are not possible with a single catalyst. nih.govnih.govrsc.org Tributylsulfonium salts can function as a co-catalyst in such systems.

For instance, in a dual catalytic system, one catalyst might be responsible for activating one reactant while a second catalyst activates the other. Tributylsulfonium, in its role as a PTC, can be paired with another catalyst, such as a transition metal complex or an organocatalyst. nih.gov The tributylsulfonium would facilitate the transfer of a reactant to the organic phase, where it can then interact with the second catalyst to complete the reaction.

An example of a dual catalysis strategy is the combination of photocatalysis with another catalytic cycle. nih.govnih.gov A photocatalyst, upon absorbing light, can generate a reactive intermediate. This intermediate can then be engaged by a second catalyst, potentially a phase-transfer catalyst system involving a tributylsulfonium salt, to achieve a desired transformation. These advanced catalytic systems open up new avenues for synthetic chemistry, allowing for the development of novel and efficient reaction methodologies.

Organocatalysis Utilizing Tributylsulfonium Moieties

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in synthesis. mdpi.commdpi.comcsic.es Tributylsulfonium salts have found utility in this area, primarily functioning as phase-transfer catalysts or as sources of specific anions that actively participate in catalytic cycles.

One notable application of tributylsulfonium salts is in the synthesis of cyclic carbonates from epoxides and carbon dioxide. This reaction is of significant industrial interest as it represents a method for CO2 utilization. Research has shown that bifunctional phosphonium (B103445) salts can act as efficient organocatalysts for this transformation. mdpi.com While this research focused on phosphonium salts, the analogous structure and properties of sulfonium salts suggest their potential for similar catalytic activity. The catalytic cycle in these systems often involves the onium salt facilitating the ring-opening of the epoxide, followed by the nucleophilic attack of the carbonate precursor.

Another area where tributylsulfonium salts have been employed is in cyanation reactions. For instance, tributylsulfonium cyanide has been claimed as a catalyst in the reaction of isophorone (B1672270) with hydrogen cyanide to produce isophorone nitrile. justia.comgoogle.com In this context, the tributylsulfonium cation acts as a phase-transfer agent, shuttling the cyanide anion from an aqueous or solid phase into the organic phase where the reaction occurs. This enhances the reaction rate by increasing the effective concentration of the nucleophilic cyanide ion in the vicinity of the substrate.

The effectiveness of onium salts, including tributylsulfonium, as catalysts in such reactions is often dependent on the nature of both the cation and the anion. The bulky, lipophilic nature of the tributylsulfonium cation facilitates its solubility in organic media, a key property for phase-transfer catalysis.

A summary of representative organocatalytic reactions involving tributylsulfonium moieties is presented in the table below.

ReactantsCatalystProductYield (%)Reference
Isophorone, Hydrogen CyanideTributylsulfonium cyanideIsophorone nitrileNot specified justia.comgoogle.com

Heterogeneous Catalysis and Supported Tributylsulfonium Systems

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, offers significant advantages in terms of catalyst recovery and reuse. chemguide.co.ukmanchester.ac.uklibretexts.org The immobilization of tributylsulfonium species onto solid supports combines the catalytic activity of the sulfonium group with the practical benefits of heterogeneous systems.

Supported tributylsulfonium systems can be prepared by anchoring the sulfonium salt onto materials such as silica, polymers, or zeolites. google.comresearchgate.net This can be achieved through covalent bonding or physical adsorption. The resulting solid-supported catalyst can then be used in a variety of reactions, and easily separated from the reaction mixture by simple filtration.

An example of the application of supported onium compounds is in the preparation of 3-cyano-3,5,5-trimethylcyclohexanone (B1294546) (isophorone nitrile). google.com While the patent mentions the use of onium cyanides as catalysts, it also highlights the importance of solid supports for the catalysts, suggesting the potential for heterogeneous applications of tributylsulfonium cyanide. google.com The use of a solid support can enhance catalyst stability and prevent agglomeration, leading to improved performance and longevity. google.com

In the field of polymerization, organic halides immobilized on solid surfaces, which can act as dormant species, can be used in living radical polymerization. google.com While the specific use of tributylsulfonium in this context is not detailed, the principle of immobilizing active species on a solid support is a key aspect of heterogeneous catalysis. google.com

The development of supported tributylsulfonium catalysts is an active area of research, with the aim of creating robust and recyclable catalytic systems for various organic transformations.

Support MaterialTributylsulfonium SpeciesApplicationReference
Inorganic/Organic Solid SurfaceImmobilized Organic Halide (potential for sulfonium use)Living Radical Polymerization google.com
Solid SupportsOnium Cyanides (including tributylsulfonium)Preparation of Isophorone Nitrile google.com

Supramolecular Catalysis Involving Tributylsulfonium Host-Guest Systems

Supramolecular catalysis leverages the principles of molecular recognition and host-guest chemistry to create enzyme-like catalytic systems. wikipedia.orgwikipedia.orgcsic.es In these systems, a host molecule selectively binds a guest substrate, and the host-guest complex then facilitates a specific chemical reaction. The use of tributylsulfonium moieties in the context of supramolecular catalysis is an emerging area, with potential applications in creating novel catalytic architectures.

Tributylsulfonium salts have been utilized as structure-directing agents (SDAs) in the synthesis of zeolites and zeolite-like materials. researchgate.netresearchgate.net Zeolites are microporous crystalline aluminosilicates that can act as shape-selective catalysts. The tributylsulfonium cation, with its specific size and tripod-like shape, can direct the formation of unique zeolite framework structures. researchgate.net The resulting materials possess well-defined cavities and channels that can function as active sites for catalysis, embodying a form of host-guest chemistry where the zeolite framework is the host and the reactant molecules are the guests. For example, tributylsulfonium has been used to synthesize zeolites with the MEL structure type and other novel germanosilicate frameworks. researchgate.net

The concept of host-guest chemistry is central to supramolecular catalysis. mdpi.comthno.org A host molecule with a specific cavity can encapsulate a guest molecule, leading to a stabilization of the transition state of a reaction or bringing reactants into close proximity, thereby accelerating the reaction rate. wikipedia.org While direct examples of tributylsulfonium acting as a catalytic host in a supramolecular system are not extensively documented, its role as an SDA in creating host materials like zeolites demonstrates its importance in this field. researchgate.netresearchgate.net

Host SystemGuest/SubstrateCatalytic ProcessRole of TributylsulfoniumReference
Zeolite (MEL structure)Not specifiedShape-selective catalysisStructure-Directing Agent researchgate.net
Germanosilicate ZeoliteNot specifiedShape-selective catalysisStructure-Directing Agent researchgate.net

Tributylsulfonium Compounds in Materials Science and Advanced Technologies

Design and Application of Tributylsulfonium-Based Ionic Liquids

Ionic liquids (ILs) are salts that are liquid below 100°C and are composed of bulky organic cations and various anions. conicet.gov.ar Their unique properties, such as low vapor pressure, high thermal stability, and tunable solubility, have led to their investigation in a wide range of applications. sigmaaldrich.commdpi.com Tributylsulfonium cations, when incorporated into ILs, can impart specific characteristics beneficial for materials science and advanced technologies.

Role in Enhanced Ionic Conductivity for Electrochemical Devices

Ionic liquids based on trialkylsulfonium cations have demonstrated potential as electrolytes in electrochemical devices like lithium batteries and supercapacitors due to their characteristically low viscosity, high conductivity, and low melting points. d-nb.info The ionic conductivity of an IL is a critical factor for its performance as an electrolyte, as it governs the movement of charge within the device. mdpi.com Generally, the ionic conductivity of ILs is influenced by factors such as viscosity, density, ion size, and the degree of ion-pair association. d-nb.infomdpi.com

Research into ether-functionalized sulfonium (B1226848) ionic liquids has shown that the introduction of ether groups can enhance transport properties and electrochemical stability. d-nb.info These ether-containing chains are of particular interest for energy storage systems due to their potential to improve the dissociation of lithium ions and their transport in the bulk solution of Li-ion batteries. d-nb.info

A study on a series of mono- and di-ether functionalized sulfonium ILs with the bis(trifluoromethylsulfonyl)imide anion revealed that their ionic conductivity increases with temperature, as is typical for ILs. d-nb.info The conductivity of these ILs was found to be significantly influenced by their viscosity. d-nb.info For instance, at 298.15 K (25°C), the ionic conductivities of certain ether-functionalized sulfonium ILs were in the range of 2.3–5.0 mS/cm. d-nb.info

Ionic Liquid CationAnionTemperature (K)Ionic Conductivity (mS/cm)
[S1,2,G1]⁺[NTf2]⁻298.154.93
[S1,1,G1]⁺[NTf2]⁻298.153.94
[S1,G1,G1]⁺[NTf2]⁻298.15Not specified
[S1,1,G2]⁺[NTf2]⁻298.15Not specified
[S1,G2,G2]⁺[NTf2]⁻298.15Not specified
This table presents a selection of ionic conductivity data for ether-functionalized sulfonium ionic liquids, highlighting the impact of cation structure on conductivity. d-nb.info

The electrochemical stability window is another crucial parameter for electrolytes in energy devices. mdpi.com Tributylsulfonium-based ILs have been shown to possess wide electrochemical windows, making them suitable for high-voltage applications. d-nb.info

Task-Specific Ionic Liquids Incorporating Tributylsulfonium Cations

Task-specific ionic liquids (TSILs) are a class of ILs where a functional group is covalently attached to the cation or anion to perform a specific function, such as targeted extraction or catalysis. conicet.gov.arsigmaaldrich.com This design allows for the creation of "designer solvents" with tailored properties for specific applications. sigmaaldrich.comrsc.org

While the direct application of tributylsulfonium in TSILs for specific extraction tasks is an area of ongoing research, the principle of functionalizing cations is well-established. conicet.gov.arsigmaaldrich.com For example, imidazolium (B1220033) cations have been derivatized with ligating groups to enhance the extraction of metal ions from aqueous solutions. rsc.org This concept can be extended to tributylsulfonium cations, where the attachment of specific functional groups could enable their use in targeted separation processes or as catalysts in various chemical reactions. sioc-journal.cnmdpi.com The development of such tributylsulfonium-based TSILs could offer new solutions for industrial applications requiring high selectivity and efficiency. sigmaaldrich.com

Functional Polymeric Materials Utilizing Tributylsulfonium Components

The incorporation of tributylsulfonium moieties into polymeric structures can lead to the development of functional materials with unique electrical and chemical properties.

Conducting Polymers and Electro-active Materials

Conducting polymers are organic polymers that possess electrical conductivity. nih.govmdpi.com These materials, also known as electroactive polymers, can change their properties, such as conductivity and color, in response to an electric field. scitechnol.comwikipedia.org This responsiveness makes them suitable for a variety of applications, including sensors, actuators, and electronic devices. scitechnol.comresearchgate.net

While common examples of conducting polymers include polyaniline, polypyrrole, and polythiophene, the incorporation of sulfonium salts into polymer structures is a strategy to impart ionic conductivity or to act as a dopant. nih.govresearchgate.net The presence of tributylsulfonium cations within a polymer matrix can facilitate ion transport, which is a key characteristic for materials used in solid-state electrolytes for batteries or electrochromic devices. mdpi.com The reversible redox processes in these materials can lead to changes in their electronic structure and, consequently, their optical properties, a phenomenon known as electrochromism. mdpi.com

Polymerization Initiators and Chain Transfer Agents

In the field of polymer synthesis, tributylsulfonium compounds can play a role in controlled polymerization techniques. For instance, certain sulfonium salts can act as polymerization initiators.

Furthermore, in the context of Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, a versatile method for creating polymers with controlled architecture, chain transfer agents (CTAs) are crucial. sigmaaldrich.comwikipedia.org While thiocarbonylthio compounds are the most common RAFT agents, the broader family of sulfur-containing compounds is central to this technology. sigmaaldrich.comwikipedia.orgfujifilm.com A patent for a lithographic printing plate precursor mentions tributylsulfonium in a list of components that could be included in the polymerizable composition, which also contains a polymerization initiator and a chain transfer agent. epo.org This suggests a potential role for tributylsulfonium compounds in polymerization processes, possibly as part of the initiator system or as a component that influences the properties of the final polymer. The development of initiator-chain transfer agent combination molecules has also been explored to gain better control over polymer structure. rsc.org

Tributylsulfonium in Nanomaterials and Nanotechnology

The application of tributylsulfonium extends into the realm of nanomaterials and nanotechnology, where it has been utilized as a structure-directing agent and in the surface modification of nanocrystals.

Tributylsulfonium has been employed as a structure-directing agent (SDA) in the synthesis of nanoporous zeolitic materials. researchgate.net In this role, the tributylsulfonium cation helps to guide the formation of the porous framework of the zeolite, leading to materials with specific channel structures and properties. For example, its use in the synthesis of germanosilicates has resulted in new zeolite structures. researchgate.net

Surface Modification and Stabilization of Nanoparticles

The high surface-area-to-volume ratio of nanoparticles makes them inherently prone to aggregation, which can diminish their unique properties. mdpi.com Surface modification using capping agents is a critical strategy to ensure colloidal stability and functionality. nih.govresearchgate.net Tributylsulfonium compounds, particularly tributylsulfonium iodide (TBSI), have emerged as effective ligands for the surface treatment and stabilization of semiconductor nanoparticles, most notably perovskite quantum dots (QDs). acs.org

Capping agents prevent the agglomeration of nanoparticles through steric or electrostatic repulsion, and their selection is crucial for controlling particle size, shape, and compatibility with the surrounding medium. mdpi.comfrontiersin.orgresearchgate.net In the context of advanced nanomaterials, the function of the capping agent can extend beyond simple stabilization to actively enhancing the material's desired properties. mdpi.com

Table 1: Effect of Tributylsulfonium Iodide in Nanoparticle Surface Treatment
Nanoparticle SystemTributylsulfonium Compound UsedPurposeObserved OutcomeReference
Cesium Lead Iodide (CsPbI₃) Quantum DotsTributylsulfonium iodide (TBSI)Sequential post-treatment ligandImproved optoelectronic properties and stability of QD films. acs.org

Applications in Optoelectronic Devices and Sensors

The successful surface modification of nanoparticles with tributylsulfonium compounds directly translates to enhanced performance in optoelectronic devices. nih.govresearchgate.net Optoelectronics involves materials that convert electricity into light or vice-versa, forming the basis of devices like LEDs, solar cells, and photodetectors. unisystem.com

The surface treatment of CsPbI₃ quantum dots with tributylsulfonium iodide is a key enabling step in the fabrication of high-performance perovskite LEDs (PeLEDs). acs.org Research has shown that this strategy leads to spectrally stable and efficient pure red PeLEDs. acs.orgnih.govacs.org The resulting devices exhibit a peak external quantum efficiency (EQE) of 6.4% with a stable electroluminescence emission centered at a wavelength of 630 nm. acs.orgacs.org This performance highlights the critical role of the tributylsulfonium ligand in passivating surface trap states that would otherwise hinder radiative recombination and reduce device efficiency. acs.org

Beyond light emission, tributylsulfonium has been identified as a component in the broader fabrication of photoactive materials. Patents describe its potential use as a cation in ionic liquids for the solution-based processing of crystalline organic-inorganic halide perovskite thin films. google.com These films are the active layer in a variety of photoactive devices, including photovoltaic cells, lasers, and photodetectors. google.com

In the realm of sensors, tributylsulfonium has been investigated as an ion-pairing agent in reverse-phase high-performance liquid chromatography (HPLC) for the detection of nitrite (B80452) and nitrate (B79036). researchgate.net In these systems, the tributylsulfonium cation's interaction with anions influences their retention behavior, allowing for their separation and quantification. A comparative study demonstrated that tributylsulfonium is the least chaotropic ion-pairing agent compared to tetrabutylammonium (B224687) and tetrabutylphosphonium, affecting the retention of various anions and showcasing its utility in chemical sensor configurations. researchgate.net

Table 2: Performance of Optoelectronic Devices Utilizing Tributylsulfonium-Treated Materials
Device TypeMaterialRole of TributylsulfoniumPerformance MetricValueReference
Perovskite LED (PeLED)CsPbI₃ Quantum DotsSurface Passivation Ligand (TBSI)Peak External Quantum Efficiency (EQE)6.4% acs.org
Perovskite LED (PeLED)CsPbI₃ Quantum DotsSurface Passivation Ligand (TBSI)Emission Wavelength630 nm (Pure Red) acs.org

Photoactive and Electroactive Materials with Tributylsulfonium Moieties

Tributylsulfonium can be incorporated into the very structure of a material, imparting unique photoactive or electroactive properties. studysmarter.co.ukresearchgate.net Photoactive materials absorb light to produce electrical or chemical energy, while electroactive materials can store charge or exhibit redox activity. studysmarter.co.uktcd.ie

As discussed, materials incorporating tributylsulfonium for perovskite applications are inherently photoactive. google.com The tributylsulfonium cation helps form stable perovskite films that are the central component in converting light into electricity (in solar cells) or electricity into light (in LEDs). nih.govgoogle.com

A distinct class of electroactive materials has been developed based on tributylsulfonium chemistry: poly(thioether) vitrimers. acs.orgacs.orgcore.ac.uk Vitrimers are a special class of polymers that, despite being permanently cross-linked like thermosets, can be reprocessed and reshaped upon heating, a characteristic typical of thermoplastics. acs.org This behavior is achieved by incorporating exchangeable chemical bonds into the polymer network. acs.org

In this system, poly(thioether) networks are first created through a thiol-ene photopolymerization. acs.org A subsequent partial alkylation of the thioether groups (affecting 1-10% of them) with an agent like butyl brosylate converts them into trialkylsulfonium salts, including tributylsulfonium. acs.orgacs.org This creates a polyionic network. Upon heating, these sulfonium groups can undergo a swift, catalyst-free transalkylation reaction with neighboring thioether groups. core.ac.uk This associative bond exchange allows the polymer network to rearrange and relax stress without losing its integrity, enabling the material to be molded and recycled. acs.org This novel exchange reaction demonstrates the creation of an advanced electroactive (polyionic) material where the tributylsulfonium moiety is fundamental to its dynamic properties. acs.org

Table 3: Properties of Poly(thioether) Vitrimers with Tributylsulfonium Moieties
MaterialExchangeable MoietyExchange MechanismKey PropertyActivation Energy (Ea)Reference
Poly(thioether) Sulfonium Salt (PTESS) VitrimerTributylsulfonium SaltTransalkylationThermally reprocessable, recyclable113 kJ mol⁻¹ acs.org

Advanced Spectroscopic and Analytical Characterization of Tributylsulfonium Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for the structural analysis of tributylsulfonium compounds, offering detailed information about the chemical environment of atomic nuclei. numberanalytics.com

Proton (¹H) and Carbon-13 (¹³C) NMR are routinely used to confirm the molecular structure of tributylsulfonium salts.

¹H NMR: The proton NMR spectrum of the tributylsulfonium cation is characterized by signals corresponding to the different butyl chain protons. These typically appear as multiplets in the upfield region of the spectrum. The chemical shifts and coupling patterns provide information about the connectivity of the protons within the butyl groups. youtube.com For instance, the terminal methyl (CH₃) protons will appear as a triplet, while the methylene (B1212753) (CH₂) groups will present as more complex multiplets due to coupling with adjacent protons. The specific chemical shifts can be influenced by the counter-ion and the solvent used. pitt.edusigmaaldrich.com

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of the tributylsulfonium cation. youtube.com Each carbon atom in the butyl chains will give a distinct signal, and their chemical shifts are indicative of their local electronic environment. The carbon atoms directly bonded to the positively charged sulfur atom are typically shifted downfield compared to the other carbons in the butyl chains.

The following table provides a general overview of expected NMR chemical shifts for the tributylsulfonium cation. Actual values can vary based on experimental conditions.

Interactive Table: Typical NMR Data for the Tributylsulfonium Cation

NucleusGroupTypical Chemical Shift (ppm)Multiplicity
¹Hα-CH₂3.0 - 3.5Multiplet
¹Hβ-CH₂1.5 - 2.0Multiplet
¹Hγ-CH₂1.3 - 1.7Multiplet
¹Hδ-CH₃0.8 - 1.2Triplet
¹³Cα-C45 - 55Singlet
¹³Cβ-C23 - 28Singlet
¹³Cγ-C21 - 25Singlet
¹³Cδ-C13 - 15Singlet

Note: Chemical shifts are referenced to a standard (e.g., TMS) and can be influenced by solvent and counter-ion.

Advanced, multidimensional NMR techniques are invaluable for investigating the mechanisms of reactions involving tributylsulfonium compounds. numberanalytics.comnumberanalytics.com These methods allow for the elucidation of complex structures and the study of dynamic processes. nih.gov

COSY (Correlation Spectroscopy): This 2D NMR experiment identifies proton-proton couplings within the molecule, helping to establish the connectivity of the butyl chains. numberanalytics.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with their directly attached carbon atoms, confirming the ¹H and ¹³C assignments. numberanalytics.commdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds apart, providing crucial information for assembling the complete molecular structure, especially in more complex derivatives. numberanalytics.commdpi.com

In Situ NMR: By monitoring reactions in real-time inside the NMR spectrometer, researchers can track the formation of intermediates and products, providing kinetic and mechanistic insights into reactions such as polymerization or catalysis where tributylsulfonium salts may be involved. numberanalytics.comsemanticscholar.org

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments can reveal through-space interactions between protons, which is useful for determining the conformation of the tributylsulfonium cation and its interactions with other molecules. ipb.pt

These advanced techniques have been instrumental in studying dynamic processes like conformational changes and have been applied to understand reaction mechanisms in fields like organometallic chemistry and catalysis. numberanalytics.comnih.gov

Proton (¹H) and Carbon-13 (¹³C) NMR Applications

Vibrational Spectroscopy (FTIR and Raman) for Molecular Fingerprinting

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides a "molecular fingerprint" of tributylsulfonium compounds by probing their molecular vibrations. americanpharmaceuticalreview.comeag.com These two techniques are complementary, as some vibrational modes may be more active in Raman than in FTIR, and vice versa. gatewayanalytical.comthermofisher.com

FTIR Spectroscopy: FTIR measures the absorption of infrared radiation by the molecule, which excites vibrations that cause a change in the dipole moment. gatewayanalytical.comup.ac.za In tributylsulfonium salts, characteristic absorption bands for C-H stretching, bending, and rocking vibrations of the butyl groups are observed. The presence of specific counter-ions can also be identified by their characteristic absorption bands in the FTIR spectrum.

Raman Spectroscopy: Raman spectroscopy relies on the inelastic scattering of monochromatic light. thermofisher.com Vibrations that cause a change in the polarizability of the molecule are Raman active. up.ac.za This technique is particularly sensitive to the vibrations of the S-C bonds and the carbon backbone of the alkyl chains. gatewayanalytical.com

The combination of FTIR and Raman spectroscopy provides a comprehensive vibrational profile of tributylsulfonium compounds, which is useful for identification, purity assessment, and studying intermolecular interactions. americanpharmaceuticalreview.comeag.com

Interactive Table: Characteristic Vibrational Frequencies for Tributylsulfonium Compounds

Vibrational ModeTypical Wavenumber (cm⁻¹)Technique
C-H Stretching2800 - 3000FTIR, Raman
CH₂ Bending1450 - 1470FTIR, Raman
C-S Stretching600 - 800Raman

Note: The exact positions of the peaks can be influenced by the physical state of the sample (solid or liquid) and the nature of the counter-ion.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of tributylsulfonium compounds by analyzing their fragmentation patterns. In a typical mass spectrometry experiment, the tributylsulfonium salt is ionized, and the resulting tributylsulfonium cation is detected. The mass-to-charge ratio (m/z) of this cation provides a direct confirmation of its molecular formula.

For example, the tributylsulfonium cation, [(CH₃CH₂CH₂CH₂)₃S]⁺, has a calculated molecular weight that can be precisely measured by high-resolution mass spectrometry. Fragmentation of the tributylsulfonium cation can occur through various pathways, such as the loss of one or more butyl groups, providing further structural information.

X-ray Diffraction (XRD) for Crystalline Structure Analysis of Tributylsulfonium Salts

Powder XRD (XRPD) is also a valuable tool for characterizing polycrystalline samples of tributylsulfonium salts. It is used for phase identification, to assess sample purity, and to detect the presence of different crystalline forms (polymorphs). nih.govamericanpharmaceuticalreview.comresearchgate.net The diffraction pattern serves as a unique fingerprint for a specific crystalline solid.

Advanced Imaging Techniques in Tributylsulfonium Materials Characterization

When tributylsulfonium compounds are incorporated into materials such as polymers or perovskites, advanced imaging techniques are employed to characterize the morphology and structure of these materials at the micro- and nanoscale. cam.ac.uk

Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the surface topography of materials containing tributylsulfonium compounds. thermofisher.comjeolusa.come3s-conferences.org It is used to visualize the surface morphology, particle size, and dispersion of tributylsulfonium-based components within a material matrix.

Transmission Electron Microscopy (TEM): TEM offers even higher resolution than SEM and provides information about the internal structure of the material. thermofisher.comjeolusa.comnanoscience.com It can be used to visualize the arrangement of tributylsulfonium-based structures at the nanoscale, including their distribution within a composite material. TEM is particularly useful for analyzing the internal structure of nanoparticles or thin films. measurlabs.com

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM)

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful microscopy techniques for characterizing the morphology and structure of materials containing tributylsulfonium. wikipedia.orgwikipedia.org SEM provides high-resolution images of the sample's surface by scanning it with a focused beam of electrons. wikipedia.org The interaction of the electrons with the surface atoms produces various signals that reveal information about the surface topography and composition. wikipedia.org TEM, on the other hand, transmits a beam of electrons through an ultrathin specimen to form an image, allowing for the visualization of internal structures at the nanoscale. wikipedia.orgnih.gov

In the context of tributylsulfonium compounds, these techniques are invaluable for:

Surface Morphology Analysis: SEM is employed to study the surface features, such as texture and particle distribution, of materials incorporating tributylsulfonium salts. researchgate.netnih.gov For instance, in the development of composite materials, SEM can reveal how tributylsulfonium-based additives are dispersed within a polymer matrix and can help identify voids or agglomerations. scirp.org

Particle and Feature Size Measurement: Both SEM and TEM can be used to determine the size and shape of particles or domains within a material. carleton.edu This is particularly relevant when tributylsulfonium compounds are used to create or modify nanostructures.

Internal Structure Visualization: For materials where tributylsulfonium compounds are part of a larger assembly, such as in certain catalysts or modified surfaces, TEM can provide cross-sectional images to reveal the internal structure and the distribution of different components. nih.govuniv-rennes.fr The high resolution of TEM allows for the observation of features at the atomic scale. wikipedia.org

The selection between SEM and TEM often depends on the specific information required. SEM is generally used for surface and near-surface analysis of bulk samples, while TEM requires very thin samples to allow for electron transmission and is ideal for high-resolution imaging of internal structures. wikipedia.orgwikipedia.org

Table 1: Application of Electron Microscopy in the Analysis of Tributylsulfonium-Containing Materials

Analytical TechniqueInformation ObtainedTypical Application
Scanning Electron Microscopy (SEM) Surface topography, morphology, particle size and distribution. wikipedia.orgcarleton.eduCharacterizing the surface of composite materials, observing the dispersion of tributylsulfonium-based fillers.
Transmission Electron Microscopy (TEM) Internal structure, crystallographic information, high-resolution imaging of nanostructures. wikipedia.orguniv-rennes.frVisualizing the cross-section of modified surfaces, examining the internal morphology of catalytic particles.

X-ray Photoelectron Spectroscopy (XPS) for Elemental and Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and the chemical and electronic state of elements within the top 1 to 10 nanometers of a material's surface. thermofisher.comfilab.frwikipedia.org The technique works by irradiating a material with a beam of X-rays and measuring the kinetic energy of the electrons that are emitted from the surface. eag.comrms-foundation.ch The binding energy of these photoelectrons is characteristic of the element from which they originated and is sensitive to the element's chemical environment, allowing for the determination of its oxidation state and bonding. thermofisher.comeag.com

For tributylsulfonium compounds, XPS provides critical data on:

Elemental Composition: XPS survey scans can identify all elements present on the surface of a sample (with the exception of hydrogen and helium), providing a quantitative measure of their relative abundance. rms-foundation.chcern.ch This is essential for confirming the presence and purity of tributylsulfonium moieties on a surface.

Chemical State of Sulfur: A key advantage of XPS is its ability to distinguish between different chemical states of an element. eag.com For tributylsulfonium compounds, high-resolution XPS scans of the sulfur (S 2p) region can confirm the presence of the sulfonium (B1226848) cation (R₃S⁺) and differentiate it from other sulfur species such as sulfides (R-S-R) or sulfates (SO₄²⁻). eag.com The binding energy of the S 2p peak for the sulfonium ion will be shifted to a higher value compared to that of a sulfide (B99878) due to the positive charge on the sulfur atom.

Analysis of Counter-ions and Other Elements: XPS can also identify and quantify the counter-ion associated with the tributylsulfonium cation (e.g., iodide, bromide, tetrafluoroborate) and any other elements present in the sample matrix.

Surface Chemistry and Modifications: As a surface-sensitive technique, XPS is ideal for analyzing thin films and surface-modified materials where tributylsulfonium salts are used. thermofisher.com It can be used to study the effectiveness of surface treatments and the chemical nature of the resulting surface layer. filab.fr For instance, when a surface is functionalized with a tributylsulfonium-containing polymer, XPS can verify the presence of the polymer on the surface and provide information about its chemical integrity.

Table 2: Illustrative XPS Data for a Hypothetical Tributylsulfonium-Modified Surface

This table presents hypothetical binding energy values that would be expected for a surface functionalized with tributylsulfonium iodide. Actual values may vary depending on the specific chemical environment and instrument calibration.

ElementXPS PeakExpected Binding Energy (eV)Information Gained
CarbonC 1s~285.0Presence of butyl chains.
SulfurS 2p~168.0 - 169.0Confirmation of the sulfonium (R₃S⁺) chemical state.
IodineI 3d₅/₂~619.0Presence of the iodide counter-ion.
OxygenO 1s~532.0May indicate surface oxidation or presence of other oxygen-containing species.

Computational and Theoretical Studies of Tributylsulfonium Systems

Quantum Mechanical (QM) Approaches to Tributylsulfonium Chemistry

Quantum mechanics forms the fundamental basis for understanding the behavior of electrons in molecules, and QM approaches are essential for accurately describing the electronic structure and bonding in tributylsulfonium compounds. wikipedia.orgresearchgate.net These methods solve the Schrödinger equation, often with approximations to make the calculations feasible for complex systems. wikipedia.orgresearchgate.net Quantum chemical studies can focus on electronic ground and excited states, as well as reaction pathways and transition states. wikipedia.org

Density Functional Theory (DFT) has become a widely used quantum mechanical method for studying the electronic structure of atoms, molecules, and solids. researchgate.netscispace.comua.pt Instead of the complex many-electron wave function, DFT uses the electron density, a simpler quantity, to determine the system's energy and other properties. scispace.comyoutube.com This approach, in principle exact, offers a balance between computational cost and accuracy, making it suitable for a wide range of chemical systems. scispace.com

In the context of tributylsulfonium, DFT calculations can elucidate key aspects of its electronic structure, such as charge distribution, molecular orbital energies, and the nature of the carbon-sulfur bonds. This information is crucial for understanding the cation's stability and its reactivity towards nucleophiles and other reagents. DFT can also be used to calculate various reactivity descriptors that help predict how the molecule will interact with other species. rsc.org

Table 1: Representative Applications of DFT in Chemical Research

Research AreaApplication of DFTReference
Materials SciencePredicting crystal structures and electronic properties of solids. youtube.com
CatalysisInvestigating reaction mechanisms and catalyst-substrate interactions. researchgate.net
NanoscienceStudying the electronic properties of nanomaterials. researchgate.net
GeochemistryModeling mineral structures and their reactions.N/A

Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the use of experimental data or empirical parameters. mpie.deed.ac.uk These methods, such as Hartree-Fock, Møller-Plesset perturbation theory, and coupled cluster theory, provide a systematic way to approach the exact solution of the Schrödinger equation, with the accuracy generally improving as the level of theory and the size of the basis set increase. wikipedia.org

For tributylsulfonium systems, ab initio calculations can provide highly accurate predictions of molecular geometries, vibrational frequencies, and thermochemical properties. mpie.de While computationally more demanding than DFT, these methods are invaluable for benchmarking the accuracy of less expensive methods and for obtaining reliable data for systems where experimental measurements are difficult or unavailable. High-throughput ab initio calculations are also being used to accelerate materials discovery. nih.gov

Table 2: Comparison of Common Ab Initio Methods

MethodKey FeaturesTypical Application
Hartree-Fock (HF)Treats electron correlation in an average way.Initial geometry optimizations, qualitative molecular orbital analysis.
Møller-Plesset Perturbation Theory (MPn)Adds electron correlation to the HF result.More accurate energy and property calculations.
Coupled Cluster (CC)High-accuracy method for electron correlation.Benchmarking, high-accuracy predictions for small to medium-sized molecules.

Computational methods are instrumental in predicting and interpreting the spectroscopic properties of molecules. wikipedia.org By calculating properties such as nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) and Raman vibrational frequencies, and electronic absorption spectra, researchers can gain a deeper understanding of experimental data and even predict the spectra of unknown compounds. researchgate.netmdpi.com

For tributylsulfonium, DFT and other quantum chemical methods can predict its 1H and 13C NMR spectra, which are essential for its characterization. mdpi.com Calculations of vibrational frequencies can help assign the peaks in its IR and Raman spectra to specific molecular motions, providing insights into its structure and bonding. Time-dependent DFT (TD-DFT) can be used to predict electronic transitions and understand the UV-visible absorption properties of tributylsulfonium and its derivatives. mdpi.com

Ab Initio Methods for High-Accuracy Predictions

Molecular Dynamics (MD) Simulations of Tributylsulfonium in Solution and Interfaces

Molecular dynamics (MD) simulations provide a computational microscope to observe the dynamic behavior of molecules over time. wikipedia.org By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal how tributylsulfonium cations behave in different environments, such as in various solvents or at interfaces between different phases. nih.govdiva-portal.orgrsc.org

Simulations of tributylsulfonium in solution can shed light on its solvation structure, diffusion, and interactions with solvent molecules. This is crucial for understanding its reactivity and transport properties in liquid media. MD simulations are also particularly useful for studying the behavior of ions at interfaces, such as the liquid-vapor or solid-liquid interface. For instance, simulations can reveal the orientation and concentration of tributylsulfonium cations at an electrified interface, which is relevant to applications in electrochemistry. diva-portal.orgrsc.orgrsc.org

Theoretical Modeling of Reaction Pathways and Energy Landscapes for Tributylsulfonium Conversions

Understanding the mechanisms of chemical reactions involving tributylsulfonium requires mapping out the potential energy surface (PES) that governs its transformations. numberanalytics.comnumberanalytics.com The PES is a multidimensional surface that represents the energy of the system as a function of the positions of its atoms. numberanalytics.combyu.edu

Theoretical modeling can identify the stable molecules (local minima on the PES), the transition states that connect them, and the reaction pathways with the lowest energy barriers. numberanalytics.comnumberanalytics.combyu.edu This information is vital for predicting reaction rates, understanding reaction mechanisms, and designing more efficient chemical processes. For tributylsulfonium, this could involve modeling its decomposition pathways, its reactions with nucleophiles, or its role in polymerization reactions. By analyzing the energy landscape, researchers can gain insights into the factors that control the outcome and selectivity of these reactions. numberanalytics.com

Machine Learning Applications in Tributylsulfonium Reaction Prediction

Machine learning (ML) is emerging as a powerful tool in chemistry to predict the outcomes of reactions and to accelerate the discovery of new materials and processes. beilstein-journals.orgnih.govengineering.org.cn By training algorithms on large datasets of known reactions, ML models can learn to predict the products, yields, or optimal conditions for new, unseen reactions. beilstein-journals.orgnih.gov

In the context of tributylsulfonium chemistry, ML could be used to predict the success of a particular reaction, to optimize reaction conditions such as temperature and solvent, or to screen for novel tributylsulfonium derivatives with desired properties. researchgate.netnsf.gov While still a developing area, the application of ML holds significant promise for streamlining synthetic chemistry and materials design involving tributylsulfonium and related compounds. engineering.org.cnarxiv.org

Environmental Fate and Degradation Mechanisms of Tributylsulfonium Compounds

Abiotic Degradation Pathways and Mechanisms

Abiotic degradation involves the breakdown of chemical compounds through non-biological processes, primarily driven by physical and chemical factors in the environment. Key abiotic pathways include photolysis (degradation by light) and hydrolysis (reaction with water). While specific environmental studies on tributylsulfonium are limited, general principles and related data provide insight into its potential abiotic fate.

Photolytic degradation, or photolysis, is a process where chemical compounds are broken down by the energy of sunlight, particularly ultraviolet (UV) radiation. This degradation can occur through two primary mechanisms:

Direct Photolysis: This occurs when a molecule directly absorbs a photon of light, leading to an excited state. This excess energy can cause the cleavage of chemical bonds, isomerization, or other transformations.

Indirect Photolysis: This process involves photosensitizer molecules present in the environment (e.g., humic substances in water) that absorb light and transfer the energy to the target compound or generate highly reactive chemical species, such as hydroxyl radicals or singlet oxygen. These reactive species then attack and degrade the target compound.

The rate and extent of photolysis are influenced by several factors, including the intensity and wavelength of the light, the presence of photosensitizers, and the chemical structure of the compound itself. While organosulfur compounds are known to undergo photochemical transformations, specific experimental studies detailing the photolytic degradation rates and products for tributylsulfonium are not extensively documented in publicly available scientific literature. Research on other compounds shows that photodegradation can lead to the formation of various intermediate products before eventual mineralization.

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. It is a significant abiotic degradation pathway for many organic compounds in aquatic environments. The susceptibility of a compound to hydrolysis depends on the presence of functional groups that can react with water, such as esters, amides, and in some cases, carbon-heteroatom bonds.

For sulfonium (B1226848) compounds, the stability of the carbon-sulfur (C-S) bond is a key factor. While some organosulfur compounds are resistant to hydrolysis, others can be transformed. For instance, the degradation of dimethylsulfoniopropionate (DMSP), a naturally occurring sulfonium compound, can proceed through an abiotic mechanism involving alkaline hydrolysis. tandfonline.com

A specific chemical transformation of the tributylsulfonium cation has been documented in the context of analytical chemistry. In this reaction, tributylsulfonium (n-Bu₃S⁺) reacts to form dibutyl sulfide (B99878) (n-Bu₂S) and a corresponding butyl derivative, demonstrating the lability of a C-S bond in the cation under certain conditions. canada.cacnr.it The reaction is noted as:

n-Bu₃S⁺ + SCN⁻ → n-Bu-SCN(g) + n-Bu₂S canada.cacnr.it

This transformation, while not from an environmental degradation study, confirms a plausible pathway for the breakdown of the tributylsulfonium cation into smaller, neutral organosulfur compounds. The rates of such transformations in natural environmental settings (e.g., varying pH, temperature) remain an area for further investigation.

Photolytic Degradation Studies

Biotic Degradation Pathways and Microbial Interactions

Biotic degradation is the breakdown of organic substances by living organisms, primarily microorganisms like bacteria and fungi. This process is a critical route for the removal of many organic pollutants from the environment. Microorganisms can utilize organic compounds as a source of carbon, energy, or essential nutrients like sulfur. frontiersin.org

Specific research on the microbial degradation of tributylsulfonium is scarce. However, the extensive body of research on other organosulfur compounds provides a strong basis for inferring potential biotic pathways.

Microbial degradation of organosulfur compounds can occur via several mechanisms:

Carbon-Sulfur (C-S) Bond Cleavage: Many bacteria have developed enzymatic pathways to specifically target and break the C-S bond, releasing sulfur for assimilation while often preserving the carbon structure of the molecule. The "4S pathway" for the degradation of dibenzothiophene (B1670422) (DBT) is a well-studied example, where sulfur is selectively removed without breaking down the carbon rings, thus preserving the fuel's calorific value. frontiersin.orgmdpi.com

Degradation of the Carbon Skeleton: In other pathways, such as the "Kodama pathway," microorganisms initiate the degradation by oxidizing the carbon rings of the molecule, which can lead to the eventual release of sulfur. mdpi.com

Demethylation/Dealkylation: For sulfonium compounds like DMSP, a major biotic pathway involves demethylation to produce methanethiol (B179389) (MeSH), alongside the cleavage pathway that produces dimethyl sulfide (DMS). frontiersin.orgoup.com A similar dealkylation process, specifically debutylation, is a plausible mechanism for tributylsulfonium degradation.

A diverse array of microorganisms has been identified with the ability to degrade various organosulfur compounds. These microbes are often isolated from environments contaminated with petroleum or industrial chemicals. mdpi.com The table below lists some of the microbial genera known for their capacity to break down these types of compounds.

Microbial GenusOrganosulfur Compound(s) DegradedReference(s)
RhodococcusDibenzothiophene (DBT) mdpi.com
GordoniaDibenzothiophene (DBT) mdpi.com
PseudomonasDibenzothiophene (DBT), Dichlorvos mdpi.com
BacillusDibenzothiophene (DBT) mdpi.com
MycobacteriumDibenzothiophene (DBT) mdpi.com
BurkholderiaImidacloprid, Metribuzin
DesulfovibrioDibenzothiophene (DBT) mdpi.com

Given these established pathways for structurally related molecules, it is hypothesized that tributylsulfonium could be biodegraded through a sequential debutylation process, yielding dibutyl sulfide, monobutyl sulfide, and ultimately inorganic sulfur, which can then be integrated into natural biogeochemical cycles. However, experimental validation of these specific pathways, the responsible microorganisms, and the degradation rates under different environmental conditions is required.

Q & A

Basic Research Question: What are the established synthetic routes for tributylsulfonium compounds, and how can their purity be validated?

Methodological Guidance :
Tributylsulfonium synthesis typically involves nucleophilic substitution reactions between sulfides and alkyl halides. For example, reacting tributylphosphine sulfide with alkylating agents under controlled conditions . Purity validation requires chromatographic methods (e.g., HPLC or GC-MS) coupled with spectroscopic techniques like 1^1H/13^13C NMR to confirm structural integrity . Thermogravimetric analysis (TGA) can assess thermal stability, while elemental analysis quantifies stoichiometric ratios .
Research Consideration : Optimize reaction parameters (solvent polarity, temperature) to minimize side products. Cross-validate purity using at least two independent methods to address instrumental limitations .

Basic Research Question: How can researchers characterize the thermodynamic properties of tributylsulfonium salts?

Methodological Guidance :
Use differential scanning calorimetry (DSC) to determine melting points and phase transitions. Solution calorimetry measures enthalpy changes during dissolution, while computational tools (e.g., Gaussian or COSMO-RS) predict solubility parameters and lattice energies . Reference databases like NIST Chemistry WebBook provide baseline data for comparison .
Research Consideration : Account for hygroscopicity and solvent interactions in experimental setups. Replicate measurements under inert atmospheres to avoid moisture interference .

Advanced Research Question: What mechanistic insights explain tributylsulfonium’s reactivity in catalytic applications?

Methodological Guidance :
Employ kinetic studies (e.g., stopped-flow spectroscopy) to track reaction intermediates. Isotopic labeling (34^{34}S) combined with mass spectrometry elucidates sulfur-centered reaction pathways. Density functional theory (DFT) simulations model transition states and activation energies .
Research Consideration : Compare experimental kinetic data with computational predictions to resolve discrepancies. Use controlled radical trapping experiments to validate proposed intermediates .

Advanced Research Question: How do structural modifications to tributylsulfonium affect its stability in aqueous environments?

Methodological Guidance :
Design a series of analogs with varying alkyl chain lengths or counterions. Assess hydrolytic stability via pH-dependent degradation studies monitored by UV-Vis spectroscopy or LC-MS. Correlate stability trends with computed Hammett parameters or pKa values .
Research Consideration : Use buffered solutions to isolate pH effects. Include control experiments with deuterated solvents to rule out solvent isotope effects .

Advanced Research Question: What strategies resolve contradictions in reported spectroscopic data for tributylsulfonium derivatives?

Methodological Guidance :
Conduct a systematic literature review using databases like SciFinder or Web of Science to identify inconsistent datasets . Replicate key experiments under standardized conditions (solvent, concentration, temperature) and validate results via interlaboratory collaboration .
Research Consideration : Apply meta-analysis frameworks to quantify variability sources (e.g., instrumental calibration differences) . Publish raw datasets in appendices to enhance reproducibility .

Advanced Research Question: How can computational models improve the design of tributylsulfonium-based ionic liquids?

Methodological Guidance :
Use molecular dynamics (MD) simulations to predict ionic conductivity and viscosity. Pair with COSMO-RS for solubility parameter calculations. Validate models against experimental data (e.g., electrochemical impedance spectroscopy) .
Research Consideration : Address force field limitations by calibrating simulations with empirical data. Cross-reference with X-ray crystallography results to refine molecular geometries .

Methodological Frameworks and Best Practices

  • Experimental Design : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize research questions .
  • Data Synthesis : Categorize findings into conceptual "buckets" (e.g., synthesis, stability, applications) to streamline analysis .
  • Contradiction Resolution : Use triangulation—combine experimental, computational, and literature data—to validate hypotheses .
  • Ethical Compliance : Document informed consent and data security protocols if human subjects are involved (e.g., surveys) .

Tables for Quick Reference

Property Characterization Method Key Consideration
PurityHPLC, GC-MSCross-validate with NMR/MS
Thermal StabilityTGA, DSCConduct under inert atmosphere
ReactivityKinetic Studies, DFTCompare with isotopic labeling
Hydrolytic StabilitypH-dependent LC-MSUse buffered solutions

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.